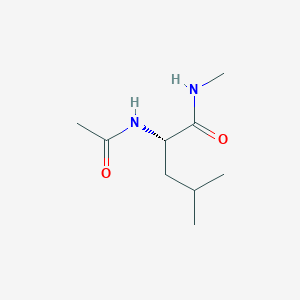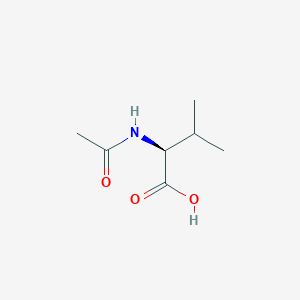
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group and an aminoiminomethyl group, contributing to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- typically involves the reaction of specific amines with acylating agents under controlled conditions. One common method includes the use of potassium acyltrifluoroborates (KATs) and amines, which are rapidly oxidized to form the desired amide . This method is advantageous due to its efficiency and the ability to conduct the reaction in the presence of various functional groups.
Industrial Production Methods
Industrial production of this compound often employs electrosynthesis, a greener and more sustainable approach. Electrosynthesis allows for the preparation of amides without the need for coupling agents, reducing the environmental impact of the production process . This method is particularly important in the pharmaceutical industry, where the demand for amides is high.
Chemical Reactions Analysis
Types of Reactions
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of secondary or tertiary amides.
Substitution: The acetylamino and aminoiminomethyl groups can participate in substitution reactions, forming new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often require specific catalysts to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex amides, while reduction can yield secondary or tertiary amides with different functional groups.
Scientific Research Applications
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds and polymers.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its medicinal importance and used in the synthesis of various heterocyclic compounds.
2-Methoxyphenyl isocyanate: Employed for the protection and deprotection of amino groups in organic synthesis.
Uniqueness
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
64365-27-1 |
|---|---|
Molecular Formula |
C10H13ClFNO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15) |
InChI Key |
FHEHCZJLZDLUAW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C(CCCN=C(N)N)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl |
Key on ui other cas no. |
64282-12-8 |
Pictograms |
Irritant |
Synonyms |
H-P-FLUORO-DL-PHE-OMEHCL; 64282-12-8; 4-Fluoro-DL-phenylalaninemethylesterhydrochloride; methyl2-amino-3-(4-fluorophenyl)propanoatehydrochloride; SCHEMBL3498946; CTK8F5952; H-p-Fluoro-DL-Phe-OMe.HCl; H-P-FLUORO-DL-PHE-OMEHCL; MolPort-020-004-769; 7216AH; KM0839; NSC523088; MCULE-1562203633; NSC-523088; AM001912; FT-0698747; 3B3-064405 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















